(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide
Description
The compound (2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide features a phthalazinone core (4-oxo-3,4-dihydrophthalazin-1-yl) linked via a formamido group to a substituted but-2-enamide chain with an N-methyl moiety. The conjugated enamide group may enhance binding to biological targets, similar to kinase inhibitors like dacomitinib .
Properties
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-oxo-3H-phthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-15-11(19)7-4-8-16-14(21)12-9-5-2-3-6-10(9)13(20)18-17-12/h2-7H,8H2,1H3,(H,15,19)(H,16,21)(H,18,20)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPZROMICJZCJT-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=NNC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Molecular and Substituent Comparisons
Key Observations :
- Size and Complexity : The target compound is likely smaller than A22 (499 Da) but larger than B2 (355 Da), balancing lipophilicity and solubility.
- B2-B5 () feature alkyl hydrazide chains with fluorine, which may improve metabolic stability and target affinity . Dacomitinib’s quinazoline core and halogenated aryl group are critical for kinase inhibition, suggesting the target compound’s phthalazinone could mimic this interaction . Isoxazoline derivatives () prioritize heterocyclic moieties for antimicrobial activity, contrasting with the target’s enamide focus .
Functional Group Impact on Bioactivity
- Phthalazinone vs. Quinazoline: Both cores are planar and aromatic, facilitating interactions with ATP-binding pockets in kinases. Dacomitinib’s quinazoline is validated in EGFR inhibition, while phthalazinone derivatives (e.g., A22) are under exploration for similar targets .
- Enamide Chain: The (2E)-but-2-enamide group in the target compound and dacomitinib may confer rigidity, enhancing binding specificity.
- Hydrazide vs. Amide : B2-B5 () use hydrazide linkages, which are less stable than amides but offer hydrogen-bonding versatility. The target compound’s formamido group may improve hydrolytic stability .
Table 2: Activity Profiles of Analogs
Inferences for Target Compound :
- The phthalazinone-enamide combination may align with kinase inhibition, as seen in dacomitinib.
- The N-methyl group could reduce metabolic degradation compared to hydrazide analogs (B2-B5) .
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